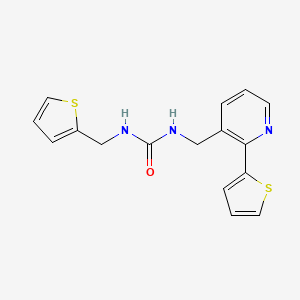

1-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-((2-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea" is a derivative within the class of diaryl ureas, which are recognized for their significance in medicinal chemistry. This class of compounds has been extensively studied for their potential as antiproliferative agents, with various substitutions on the urea moiety influencing their biological activity and molecular interactions .

Synthesis Analysis

The synthesis of diaryl urea derivatives typically involves the reaction of appropriate isocyanates or isothiocyanates with amines or other nucleophiles. For instance, the synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives has been achieved through a multi-step process, including the formation of aryl isocyanates followed by reaction with amines . Similarly, thiadiazol-2-yl urea derivatives have been synthesized using microwave irradiation, which offers a more efficient and time-saving method

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- The study of N-phenyl-N′-(pyridin-2-ylmethyl)thiourea derivatives led to the discovery of new thiouronium salts and room temperature ionic liquids through methylation processes. These findings provide insights into the steric effects and inactivity due to nitrogen atom shielding, as revealed by crystallographic data (Stojanovic et al., 2010).

- Research on pyrid-2-yl ureas explored the equilibrium between conformational isomers and their complexation with cytosine, demonstrating how substituent effects influence molecular interactions and binding constants (Chien et al., 2004).

- A synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was conducted to assess antiacetylcholinesterase activity, optimizing spacer length and conformational flexibility for potential therapeutic applications (Vidaluc et al., 1995).

Molecular Interactions and Applications

- Studies on ion-pair binding by mixed N,S-donor 2-ureidopyridine ligands revealed unique coordination modes and hydrogen bonding interactions, demonstrating potential applications in metal ion sensing and supramolecular chemistry (Qureshi et al., 2009).

- Research into the synthesis and antimicrobial activity of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas highlighted their moderate antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Reddy et al., 2003).

Propiedades

IUPAC Name |

1-(thiophen-2-ylmethyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c20-16(19-11-13-5-2-8-21-13)18-10-12-4-1-7-17-15(12)14-6-3-9-22-14/h1-9H,10-11H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDJEFUQYJOKGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2554247.png)

![(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine](/img/structure/B2554256.png)

![1-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2554258.png)

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2554260.png)

![6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2554262.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2554264.png)

![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2554266.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2554268.png)